2H-Perfluoro(2-methylpentane)
Overview
Description
2H-Perfluoro(2-methylpentane): is a perfluorinated compound with the molecular formula C6HF13 . It is a clear, colorless liquid with a boiling point of approximately 60-61°C and a density of 1.608 g/cm³ . This compound is known for its high thermal stability and chemical inertness, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2H-Perfluoro(2-methylpentane) can be synthesized from perfluoro-2-methyl-2-pentene . The synthesis involves the addition of perfluoro-2-methyl-2-pentene to a solvent, followed by specific reaction conditions . One common method involves using hydrazine hydrate and trifluoroacetic acid in 1,2-dimethoxyethane at ambient temperature .
Industrial Production Methods: Industrial production of 2H-Perfluoro(2-methylpentane) typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of specialized equipment and solvents is essential to maintain the integrity of the compound during production.
Chemical Reactions Analysis
Types of Reactions: 2H-Perfluoro(2-methylpentane) primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as amines and alcohols . The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine may produce a fluoroalkylamine , while reaction with an alcohol may yield a fluoroalkylether .
Scientific Research Applications
2H-Perfluoro(2-methylpentane) has a wide range of applications in scientific research:
Biology: Employed in studies involving fluorinated compounds due to its unique properties and interactions with biological molecules.
Medicine: Investigated for potential use in drug delivery systems and imaging agents due to its biocompatibility and stability.
Mechanism of Action
The mechanism by which 2H-Perfluoro(2-methylpentane) exerts its effects is primarily through its chemical inertness and stability. The compound’s fluorine atoms create a strong electron-withdrawing effect, making it resistant to oxidation and reduction reactions. This stability allows it to interact with other molecules without undergoing significant chemical changes, making it useful in various applications.
Comparison with Similar Compounds
- Perfluoro(2-methylpentane)
- Perfluorohexane
- Perfluorooctane
Comparison: 2H-Perfluoro(2-methylpentane) is unique due to its specific molecular structure, which provides a balance of thermal stability and chemical inertness. Compared to other perfluorinated compounds, it offers a lower boiling point and higher density, making it suitable for specific applications where these properties are advantageous .
Biological Activity
2H-Perfluoro(2-methylpentane), a member of the perfluoroalkyl substances (PFAS) family, has garnered attention due to its unique chemical properties and potential biological implications. This article delves into its biological activity, including toxicity profiles, metabolic pathways, and ecological impact.
2H-Perfluoro(2-methylpentane) is characterized by a fully fluorinated carbon chain, which imparts stability and hydrophobicity. Its chemical structure allows for low surface tension and high resistance to degradation, making it useful in various applications, including as a solvent in biological research .
Acute and Chronic Toxicity
The toxicological assessment of 2H-perfluoro(2-methylpentane) indicates that it is generally classified as having low acute toxicity. According to safety data sheets, it does not pose significant risks in terms of acute oral, dermal, or inhalation exposure . Furthermore, it is not classified as a skin or respiratory sensitizer, nor does it exhibit mutagenic or carcinogenic properties .
However, the chronic effects of PFAS compounds are still under investigation. Studies suggest that while short-chain PFAS may have lower acute toxicity, they can accumulate in biological systems and lead to long-term health effects such as liver damage and endocrine disruption . The persistence of PFAS in the environment raises concerns about their bioaccumulation and potential impacts on human health.
Metabolism and Biotransformation
Research indicates that PFAS compounds undergo biotransformation processes that can lead to the formation of more toxic metabolites. For instance, 2H-Perfluoro(2-methylpentane) can be metabolized into various perfluorinated carboxylic acids (PFCAs), which are known to exhibit higher toxicity than their parent compounds . The metabolic pathways of PFAS often involve enzymatic reactions that can alter their chemical structure and biological activity.
Aquatic Toxicity
The ecological impact of 2H-perfluoro(2-methylpentane) has been evaluated in several studies. It is reported to be non-toxic to aquatic organisms at low concentrations; however, its long-term effects on aquatic ecosystems remain uncertain . The compound's potential to bioaccumulate poses risks to aquatic life, particularly in environments with high concentrations of PFAS.
Case Studies
- Zebrafish Developmental Toxicity : A study utilizing zebrafish embryos highlighted the developmental toxicity associated with various PFAS compounds. Although specific data on 2H-perfluoro(2-methylpentane) was not provided, the findings indicate that structural features of PFAS influence their toxicity profiles significantly .
- Human Tissue Studies : Investigations into human tissues have shown varying concentrations of short-chain PFASs like 2H-perfluoro(2-methylpentane). These studies suggest a differential accumulation pattern compared to laboratory animals, indicating unique metabolic responses in humans .
Summary of Biological Activity
Parameter | Details |
---|---|
Chemical Class | Perfluoroalkyl Substance (PFAS) |
Acute Toxicity | Low; not classified as hazardous |
Chronic Effects | Potential liver damage; endocrine disruption possible |
Metabolites | Can form more toxic PFCAs |
Aquatic Toxicity | Non-toxic at low concentrations; long-term effects unknown |
Biological Applications | Medium for activation of interferon and plasmids in research |
Properties
IUPAC Name |
1,1,1,2,2,3,3,5,5,5-decafluoro-4-(trifluoromethyl)pentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF13/c7-2(8,5(15,16)6(17,18)19)1(3(9,10)11)4(12,13)14/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJBVGIZGKKPCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448210 | |
Record name | 2H-Perfluoro(2-methylpentane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30320-28-6 | |
Record name | 2H-Perfluoro(2-methylpentane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-Perfluoro(2-methylpentane) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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